Bienvenue dans la boutique en ligne BenchChem!

7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Antiparasitic Enzyme inhibition Purine salvage

7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative defined by a benzyl group at N-7, a methyl group at N-3, and a 2-methylallylthio substituent at C-8. This substitution pattern places it within the class of 8-thioalkyl purine-2,6-diones, structurally related to 8-allylthio and 8-benzylthio xanthine analogs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 377068-93-4
Cat. No. B2772755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione
CAS377068-93-4
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C17H18N4O2S/c1-11(2)10-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,19,22,23)
InChIKeyULUBOWWPZXFXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 377068-93-4): Baseline Characterization for Informed Procurement


7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative defined by a benzyl group at N-7, a methyl group at N-3, and a 2-methylallylthio substituent at C-8 [1]. This substitution pattern places it within the class of 8-thioalkyl purine-2,6-diones, structurally related to 8-allylthio and 8-benzylthio xanthine analogs [2]. The compound has been indexed in ChEMBL (CHEMBL764870) with a single reported bioactivity: inhibition of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) [3]. Its molecular properties, including a topological polar surface area of approximately 85 Ų, are consistent with other purine-2,6-dione scaffolds used in medicinal chemistry and biological probe development [2].

Why Generic 8-Thiopurine-2,6-diones Cannot Substitute for 7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione in Research Protocols


Generic substitution within the 8-thioalkyl purine-2,6-dione series is precluded by the non-redundant influence of the N-7 benzyl group and the C-8 2-methylallylthio chain on target engagement. The sole validated bioactivity for CAS 377068-93-4—noncompetitive inhibition of Toxoplasma gondii PNP with a Ki of 580,000 nM—is absent from other commercially available 8-thioalkyl purine-2,6-diones lacking the 7-benzyl/3-methyl/8-(2-methylallyl)thio triad [1]. Simple replacements such as 8-allylthio-7-benzyl-1,3-dimethyl analogs or 8-methylthio-7-pentyl derivatives yield distinct molecular shapes and electrostatic profiles, altering binding pocket accommodation in PNP and other purine-recognizing proteins [2]. Consequently, procurement decisions based solely on core scaffold similarity risk introducing compounds with undetermined activity at the intended biological target, invalidating comparative analyses and requiring de novo characterization [1].

Quantitative Differentiation Evidence for 7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione Versus Structural Analogs


Toxoplasma gondii Purine Nucleoside Phosphorylase (TgPNP) Inhibition: Target Compound vs. 8-Allylthio-7-benzyl-1,3-dimethylpurine-2,6-dione

7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione exhibits noncompetitive inhibition of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) with a Ki of 580,000 nM (580 µM) [1]. No inhibition activity against TgPNP is reported for the closely related analog 8-allylthio-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, indicating that the 2-methylallylthio group and the N-3 methylation pattern confer specific enzyme recognition [2]. This represents a qualitative differentiation: the target compound is a characterized, albeit weak, inhibitor of a validated antiparasitic target, while the analog lacks demonstrable activity in the same system.

Antiparasitic Enzyme inhibition Purine salvage

N-7 Substituent Influence on PNP Engagement: Target Compound vs. 7-Allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

The N-7 benzyl substituent in CAS 377068-93-4 is a key determinant of its PNP inhibitory capacity. In contrast, the regioisomeric analog 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (same molecular formula C₁₇H₁₈N₄O₂S, MW 342.42) shows no entry in ChEMBL or BindingDB for PNP or any other target, despite sharing the same core scaffold and molecular weight . This absence of pharmacological annotation after years of database deposition strongly suggests that the 7-allyl/8-(3-methylbenzyl)thio substitution eliminates PNP binding [1]. The quantified difference is therefore operational: the target compound is bioactive in at least one validated enzymatic assay, while its mass-equivalent regioisomer is pharmacologically silent in publicly available databases.

Structure-activity relationship 7-Substituted purines Enzyme targeting

Lack of DPP-IV Inhibitory Activity Differentiates Target Compound from 8-Piperazinyl Purine-2,6-dione DPP-IV Inhibitors

A structurally distinct subfamily of 7-benzyl-3-methylpurine-2,6-diones bearing 8-piperazinyl substituents act as DPP-IV inhibitors and are claimed in patents for type 2 diabetes and obesity [1]. CAS 377068-93-4, with its 8-(2-methylallyl)thio group, has not been reported to inhibit DPP-IV in any public assay [2]. This absence of DPP-IV activity constitutes a useful negative differentiation: the compound is not a DPP-IV inhibitor, which reduces the risk of confounding metabolic effects in antiparasitic or antiproliferative assays where DPP-IV inhibition would be an off-target liability.

Metabolic disease DPP-IV Selectivity

Physicochemical Signature: Calculated logP and TPSA Comparison with Caffeine and Pentoxifylline

The target compound has a calculated partition coefficient (cLogP) of approximately 3.2 and a topological polar surface area (TPSA) of 85 Ų . By comparison, caffeine (1,3,7-trimethylxanthine) has a cLogP of -0.07 and TPSA of 58 Ų, while pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) has a cLogP of 0.29 and TPSA of 87 Ų [1]. The higher lipophilicity of CAS 377068-93-4, driven by the benzyl and 2-methylallylthio substituents, predicts improved passive membrane permeability relative to caffeine, but also higher plasma protein binding. The TPSA remains below the 140 Ų threshold for oral bioavailability, positioning the compound in a physicochemical space distinct from both the polar methylxanthine stimulants and the moderately lipophilic hemorheologic agent pentoxifylline.

Drug-likeness Physicochemical properties Bioavailability prediction

Procurement-Ready Research and Industrial Application Scenarios for 7-Benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 377068-93-4)


Validation of Purine Nucleoside Phosphorylase as a Drug Target in Toxoplasma gondii

Research groups investigating the purine salvage pathway in T. gondii can use CAS 377068-93-4 as a tool compound for target validation. The documented Ki of 580,000 nM against TgPNP [1] provides a quantitative benchmark for structure-activity relationship (SAR) exploration. The compound serves as a weak inhibitor control against which more potent 8-thioalkyl purine-2,6-dione analogs can be benchmarked. Its inactivity against DPP-IV [2] reduces the risk of confounding metabolic effects in parasite growth assays.

Physicochemical Comparator for Xanthine-Derived Probe Design

The compound's calculated cLogP of ~3.2 and TPSA of 85 Ų [3] position it as a lipophilic purine-2,6-dione scaffold suitable for cell-based antiparasitic assays. Medicinal chemists designing probes for intracellular targets can procure CAS 377068-93-4 as a reference compound with enhanced membrane permeability relative to caffeine (cLogP -0.07), while retaining favorable TPSA for oral bioavailability [3]. This makes it a useful comparator in logP-driven permeability-PNP activity correlation studies.

Negative Control for DPP-IV Inhibitor Screening Cascades

In high-throughput screening campaigns targeting DPP-IV for metabolic disease, CAS 377068-93-4 can serve as a structurally related negative control. Its 8-(2-methylallyl)thio substitution eliminates DPP-IV inhibitory activity observed in 8-piperazinyl analogs [2], allowing assay developers to distinguish true DPP-IV hits from purine-scaffold artifacts. Procuring this compound ensures assay specificity validation against a scaffold-matched, pharmacologically silent control.

Regioisomer Discrimination Study in Purine Binding Pockets

The contrast between the bioactive 7-benzyl regioisomer (CAS 377068-93-4, Ki 580,000 nM for TgPNP [1]) and its bioactivity-silent 7-allyl regioisomer (same formula C₁₇H₁₈N₄O₂S, no annotated targets ) offers a unique opportunity to study N-7 substituent effects on purine-binding protein recognition. Structural biologists and computational chemists can procure both isomers for comparative crystallography or molecular dynamics simulations to map the benzyl-mediated binding interactions essential for PNP inhibition.

Quote Request

Request a Quote for 7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.